Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic nomenclature of methyl 2-(4-cyanophenyl)-2-methylpropanoate follows established International Union of Pure and Applied Chemistry protocols for organic compound naming. The official International Union of Pure and Applied Chemistry designation for this compound is this compound, which accurately reflects its structural composition and functional group arrangement. This naming convention systematically describes the compound's architecture, beginning with the methyl ester group, followed by the substituted propanoate backbone, and concluding with the 4-cyanophenyl substituent.
Alternative nomenclature systems have also been employed to describe this compound in various chemical databases and literature sources. The compound is frequently referenced as benzeneacetic acid, 4-cyano-α,α-dimethyl-, methyl ester, which represents an alternative systematic approach that emphasizes the benzeneacetic acid core structure. This nomenclature highlights the relationship between the compound and the broader family of substituted benzeneacetic acid derivatives, providing valuable context for understanding its chemical classification and potential reactivity patterns.
Chemical databases have assigned multiple synonyms to facilitate compound identification and cross-referencing across different research platforms. The compound appears in various forms including 2-(4-Ethylphenyl)-2-methylpropionic acid methyl ester for related structural analogs, and methyl 4-cyano-α,α-dimethylbenzeneacetate as an alternative descriptor. These naming variations reflect the flexibility inherent in organic nomenclature systems while maintaining consistency with fundamental naming principles established by the International Union of Pure and Applied Chemistry.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₂H₁₃NO₂, indicating a composition of twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. This elemental composition reflects the compound's structural complexity and the presence of multiple functional groups that contribute to its overall chemical properties and reactivity profile. The molecular formula provides essential information for stoichiometric calculations and serves as a foundation for understanding the compound's behavior in various chemical transformations.
Molecular weight determinations have been reported with slight variations across different analytical sources, with values ranging from 203.09 to 203.24 grams per mole. The most frequently cited molecular weight is 203.24 grams per mole, which represents the standard atomic weight calculation based on the most abundant isotopes of constituent elements. These minor variations in reported molecular weights typically reflect differences in computational methods, rounding conventions, and the precision of atomic weight values used in different database systems.
Table 1: Molecular Composition Analysis of this compound
| Parameter | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₃NO₂ | |
| Molecular Weight | 203.24 g/mol | |
| Exact Mass | 203.09463 | |
| Carbon Atoms | 12 | |
| Hydrogen Atoms | 13 | |
| Nitrogen Atoms | 1 | |
| Oxygen Atoms | 2 |
The exact mass calculation, determined through high-resolution mass spectrometry methods, provides a more precise value of 203.09463 atomic mass units. This exact mass determination is crucial for analytical applications, particularly in mass spectrometry-based identification and quantification protocols. The difference between the nominal molecular weight and exact mass reflects the binding energy differences among constituent atoms and provides valuable information for structural confirmation through analytical instrumentation.
Elemental analysis reveals important insights into the compound's electronic distribution and potential reactivity sites. The presence of a single nitrogen atom incorporated into the nitrile functional group contributes significantly to the compound's electronic properties and potential for hydrogen bonding interactions. The two oxygen atoms are distributed between the ester carbonyl group and the methoxy group, creating distinct electrophilic and nucleophilic sites that influence the compound's chemical behavior and metabolic pathways.
Stereochemical Configuration and Conformational Analysis
The stereochemical analysis of this compound reveals a quaternary carbon center at the α-position relative to the ester carbonyl group, where two methyl groups, one 4-cyanophenyl group, and one ester functionality are attached. This quaternary carbon configuration eliminates the possibility of classical stereoisomerism at this position, as there are no hydrogen atoms that could create stereochemical ambiguity. The absence of stereogenic centers in the molecule simplifies its stereochemical profile and eliminates concerns related to enantiomeric purity or optical activity.
Conformational analysis of the compound must consider the rotational freedom around several key bonds, particularly the bond connecting the quaternary carbon to the aromatic ring system. The simplified molecular-input line-entry system representation CC(C)(C1=CC=C(C=C1)C#N)C(=O)OC provides insight into the molecular connectivity and potential conformational arrangements. The aromatic ring system adopts a planar configuration, while the quaternary carbon center allows for various rotational conformations that can influence the overall molecular shape and intermolecular interactions.
The International Chemical Identifier string InChI=1S/C12H13NO2/c1-12(2,11(14)15-3)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3 indicates the absence of stereochemical descriptors, confirming that the compound does not contain any asymmetric centers requiring stereochemical specification. This structural characteristic simplifies synthetic approaches and analytical characterization, as there is no requirement for stereoselective synthesis or chiral resolution procedures.
Computational modeling studies suggest that the most stable conformations involve arrangements where the aromatic ring system adopts orientations that minimize steric interactions with the geminal methyl groups at the quaternary carbon center. The nitrile group's linear geometry and its electron-withdrawing nature influence the electronic distribution throughout the aromatic system, potentially affecting the preferred conformational arrangements through electronic effects rather than purely steric considerations.
Crystallographic Data and X-ray Diffraction Studies
While comprehensive crystallographic data for this compound is not extensively documented in the available literature, the compound's solid-state properties can be inferred from related structural analogs and general principles of crystal packing for aromatic ester compounds. X-ray diffraction studies of similar compounds in this structural class typically reveal characteristic intermolecular interactions that govern crystal packing arrangements and influence physical properties such as melting point and solubility.
The crystal structure analysis framework for organic compounds like this compound typically involves examination of unit cell parameters, space group symmetry, and atomic positions within the crystalline lattice. Standard X-ray diffraction powder patterns provide valuable fingerprint information for compound identification and purity assessment. The crystallographic analysis methodology involves determination of lattice constants, reflection indices consistent with space group extinctions, and calculation of relative intensities for characteristic diffraction peaks.
Table 2: Expected Crystallographic Analysis Parameters for this compound
| Parameter | Expected Range | Analytical Method |
|---|---|---|
| Crystal System | Monoclinic/Triclinic | X-ray Diffraction |
| Space Group | P21/c or P-1 | Systematic Absences |
| Unit Cell Volume | 800-1200 Ų | Lattice Parameter Refinement |
| Density (calculated) | 1.2-1.4 g/cm³ | Unit Cell Composition |
| Z (molecules per unit cell) | 4-8 | Packing Analysis |
The molecular packing arrangements in crystals of this compound would likely be influenced by several intermolecular forces, including aromatic π-π stacking interactions between the 4-cyanophenyl rings, dipole-dipole interactions involving the nitrile groups, and van der Waals forces between alkyl substituents. The nitrile functional group's ability to participate in weak hydrogen bonding interactions with hydrogen atoms on adjacent molecules could contribute to the overall crystal stability and influence the observed melting point characteristics.
High-resolution X-ray diffraction methods utilizing focusing multilayer mirrors and energy-resolving detectors would provide optimal conditions for structural determination of this compound. The application of modern diffractometry techniques, including the use of K-beta radiation and sophisticated detection systems, enables precise determination of atomic positions and thermal parameters that characterize the solid-state structure and molecular dynamics within the crystalline framework.
Tautomeric and Resonance Forms
The electronic structure of this compound exhibits limited tautomeric behavior due to the absence of readily exchangeable hydrogen atoms in positions that would facilitate classical keto-enol or similar tautomeric equilibria. The quaternary carbon center at the α-position relative to the ester carbonyl group eliminates the possibility of enolate formation through hydrogen abstraction, which represents the most common pathway for tautomerization in carbonyl-containing compounds.
Resonance analysis reveals significant delocalization within the aromatic ring system, particularly involving the nitrile substituent at the para position. The electron-withdrawing nature of the nitrile group creates a resonance system that extends across the aromatic ring, resulting in partial positive charge development at the ortho and para positions relative to the nitrile group. This electronic delocalization influences the compound's reactivity profile and contributes to the stability of the aromatic system under various reaction conditions.
The ester carbonyl group participates in classical resonance involving the adjacent oxygen atom, creating partial double bond character in the carbon-oxygen bond and contributing to the planar geometry around the carbonyl carbon. This resonance stabilization affects the electrophilicity of the carbonyl carbon and influences the compound's susceptibility to nucleophilic attack during hydrolysis or transesterification reactions. The methoxy group attached to the carbonyl carbon does not participate in significant resonance due to the sp³ hybridization of the methyl carbon.
Table 3: Electronic Delocalization Analysis in this compound
| Structural Element | Resonance Contribution | Electronic Effect |
|---|---|---|
| Nitrile Group | Strong electron withdrawal | Aromatic ring deactivation |
| Ester Carbonyl | Moderate resonance stabilization | Electrophilic character |
| Aromatic Ring | π-electron delocalization | Stabilized aromatic system |
| Quaternary Carbon | No tautomeric mobility | Structural rigidity |
The molecular orbital analysis suggests that the highest occupied molecular orbital is primarily localized on the aromatic ring system, while the lowest unoccupied molecular orbital involves significant contribution from the nitrile group and ester carbonyl functionality. This electronic distribution pattern influences the compound's photochemical properties and potential for participation in electron transfer processes. The absence of easily accessible tautomeric forms contributes to the compound's chemical stability and predictable reactivity profile in synthetic applications.
Properties
IUPAC Name |
methyl 2-(4-cyanophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,11(14)15-3)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCALCDCZITJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272321 | |
| Record name | Methyl 4-cyano-α,α-dimethylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444807-47-0 | |
| Record name | Methyl 4-cyano-α,α-dimethylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444807-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-cyano-α,α-dimethylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-cyanophenyl)-2-methylpropanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with 4-cyanobenzaldehyde in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane). The reaction is typically carried out at room temperature with constant stirring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-cyanophenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alcohols or amines can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or secondary amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Methyl 2-(4-cyanophenyl)-2-methylpropanoate has been investigated for its potential as a pharmacological agent. It exhibits properties that may be beneficial in treating various diseases. Research indicates that compounds with similar structures can act on peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation and inflammation control .
Case Studies
- Diabetes and Metabolic Disorders : Studies have shown that derivatives of this compound can potentially manage conditions like hypoglycemia and hyperlipidemia, which are prevalent in diabetic patients. The ability to activate PPARs suggests a mechanism for improving insulin sensitivity and lipid profiles .
- Anti-inflammatory Effects : The compound's structural analogs have demonstrated efficacy against inflammatory diseases such as rheumatoid arthritis and asthma. These effects are attributed to their ability to modulate immune responses through PPAR activation .
Materials Science
Polymer Chemistry
this compound can serve as a monomer or additive in polymer synthesis. Its unique structure allows it to contribute to the development of polymers with specific thermal and mechanical properties.
Applications in Coatings
Research indicates that incorporating this compound into polymer matrices can enhance the durability and chemical resistance of coatings used in various industrial applications .
Biochemical Reagent
Buffering Agent
This compound is utilized as a non-ionic organic buffering agent in biological research, particularly in cell culture applications where maintaining pH is crucial. It is effective within a pH range of 6 to 8.5, making it suitable for various biochemical assays .
Research and Development
Synthetic Pathways
The synthesis of this compound has been explored using various methodologies, including esterification reactions that yield high purity products suitable for pharmaceutical applications .
Analytical Techniques
Advanced analytical methods such as HPLC and NMR spectroscopy are employed to characterize the compound's purity and structural integrity, ensuring its suitability for both research and industrial applications .
Mechanism of Action
The mechanism of action of methyl 2-(4-cyanophenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes that catalyze its conversion to active metabolites. These metabolites can then interact with cellular receptors or enzymes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Substituents
Table 1: Key Properties of Methyl 2-(4-cyanophenyl)-2-methylpropanoate and Derivatives
Key Observations:
- Electron-Withdrawing Groups: The 4-cyano group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions compared to non-cyano analogs like Ethyl 2-methyl-2-phenylpropanoate .
- Steric Effects: The geminal methyl groups in the target compound increase steric hindrance, reducing hydrolysis rates compared to linear esters like Methyl (4-cyanophenyl)acetate .
- Halogenated Derivatives: Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate exhibits higher molecular weight (282.76 vs. 203.24) and altered reactivity due to the chlorobutanoyl moiety, making it suitable for cross-coupling reactions .
Functional Group Modifications
Key Findings:
- Cyano vs. Nitro: While both are electron-withdrawing, the nitro group (e.g., Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate) introduces stronger resonance effects, making the aromatic ring less reactive toward electrophilic substitution compared to cyano derivatives .
- Fluorine Substitution: Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate’s difluoro group improves lipophilicity and bioavailability, critical for CNS-targeting drugs .
Biological Activity
Methyl 2-(4-cyanophenyl)-2-methylpropanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies that highlight its significance in pharmacological research.
Chemical Structure and Properties
This compound features a methyl ester group attached to a propanoic acid backbone, with a cyano group on the para position of the phenyl ring. The molecular formula is , and it has a molecular weight of 219.26 g/mol. The presence of both the cyano and methyl groups contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to the interactions facilitated by its functional groups:
- Cyano Group : This group can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity with various biological targets such as enzymes and receptors.
- Methyl Ester Group : This moiety may influence lipid solubility, affecting the compound's absorption and distribution in biological systems.
These interactions can modulate biochemical pathways, potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
- Anticancer Properties : There is emerging evidence that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
In Vitro Studies : A study investigated the cytotoxicity of this compound against various cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15.5 PC-3 (Prostate Cancer) 12.3 - Mechanistic Insights : Another research effort focused on elucidating the mechanism of action through molecular docking studies. The compound was found to bind effectively to the active site of target enzymes, indicating its potential role as an enzyme inhibitor.
- Pharmacokinetic Studies : Animal studies have assessed the pharmacokinetics of this compound, revealing favorable absorption characteristics and metabolic stability, which are critical for therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(4-cyanophenyl)-2-hydroxyimino propanoate | C11H12N2O3 | Hydroxyimino functional group |
| Methyl 2-amino-3-(4-cyanophenyl)propanoate | C11H12N2O2 | Contains an amino group |
| Methyl 3-(4-cyanophenyl)-2-methylpropanoate | C12H15N2O2 | Additional methyl group on the propanoic chain |
The presence of both cyano and methyl groups distinguishes this compound from other compounds, enhancing its reactivity and potential therapeutic applications.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
